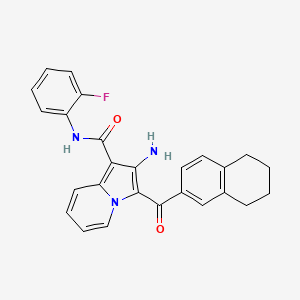
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound indicates several functional groups that may contribute to its biological activity. The key features include:
- Molecular Formula : C20H19FN2O
- Molecular Weight : 336.38 g/mol
- LogP : 4.5 (indicating lipophilicity)
- Hydrogen Bond Donors/Acceptors : 3/3
The presence of a fluorine atom and the indolizine core suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Research has indicated that derivatives of indolizine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds showed micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Indolizine derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase and others related to metabolic pathways. For instance, certain analogs have shown IC50 values significantly lower than standard inhibitors like acarbose, indicating strong inhibitory effects on carbohydrate metabolism .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of indolizine derivatives.
- Methodology : Compounds were tested on various cancer cell lines.
- Findings : The tested compound exhibited potent cytotoxicity against multiple cell lines with a notable mechanism involving apoptosis induction.
-
Enzyme Inhibition Study :
- Objective : Assess the inhibitory effects on α-glucosidase.
- Methodology : In vitro assays were conducted to measure enzyme activity.
- Results : The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of acarbose, suggesting its potential as a therapeutic agent for diabetes management.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The structural characteristics facilitate binding to apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Interaction : The presence of functional groups allows for effective binding to active sites of enzymes, disrupting normal metabolic functions.
特性
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-19-9-3-4-10-20(19)29-26(32)22-21-11-5-6-14-30(21)24(23(22)28)25(31)18-13-12-16-7-1-2-8-17(16)15-18/h3-6,9-15H,1-2,7-8,28H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXNYKVAFYEKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













